molecular formula C9H19N B1466804 (1,4-Dimethylcyclohexyl)methanamine CAS No. 1511900-85-8

(1,4-Dimethylcyclohexyl)methanamine

Cat. No. B1466804
CAS RN: 1511900-85-8
M. Wt: 141.25 g/mol
InChI Key: VJRVEAHNLZDWPQ-UHFFFAOYSA-N
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Description

“(1,4-Dimethylcyclohexyl)methanamine”, commonly known as DMCHA, is a cyclic amine that contains a cyclohexyl ring with two methyl substituents and a primary amine group attached to the ring. It has a molecular weight of 141.26 .


Molecular Structure Analysis

The molecule contains a total of 29 bonds, including 10 non-H bonds, 1 rotatable bond, 1 six-membered ring, and 1 primary amine (aliphatic) . The chemical formula of “this compound” can be written as: C9H19N .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Characterization

Synthetic Methodologies

Research has focused on developing novel synthetic routes for various chemical compounds. For instance, studies have explored the synthesis and characterization of novel compounds through condensation reactions, providing insights into their structural properties via NMR and X-ray diffraction analyses (Zhai Zhi-we, 2014). Such methodologies extend the toolkit of chemists for creating new molecules with potential applications in materials science and drug development.

Catalysis and Reactions

Catalytic Applications

The field of catalysis has seen applications of related compounds in facilitating chemical reactions. Research on palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands demonstrates the potential for these compounds in anticancer activity, highlighting the role of catalysis in medicinal chemistry (S. Mbugua et al., 2020). Additionally, studies on ruthenium complexes for transfer hydrogenation reactions offer insights into efficient conversion processes, which are crucial for the development of sustainable chemical manufacturing (Şemistan Karabuğa et al., 2015).

Material Science and Molecular Structure

Structural Analysis and Material Properties

The structural analysis of compounds plays a critical role in understanding their physical and chemical properties. Research involving X-ray crystallography and DFT studies on Schiff base compounds elucidates the significance of hydrogen bonding in determining molecular structure and stability (M. Akerman & Victoria A. Chiazzari, 2014). These findings contribute to the design of materials with specific functionalities, such as catalytic sites or pharmaceutical targets.

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H227, H302, H314, and H335 . Precautionary measures include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

(1,4-dimethylcyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8-3-5-9(2,7-10)6-4-8/h8H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRVEAHNLZDWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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